Fluorine positional isomerism critically impacts target engagement in kinase inhibitor programs. Mis-selection of meta-/para-fluoro or non-fluorinated precursors often yields inactive analogs. 3-(2-Fluorophenyl)propionaldehyde (CAS 175143-93-8) resolves this by delivering the precise ortho-fluoro electronic and steric profile required for: - Potent cyclopenta[d]pyrimidine-based inhibitors (superior glioblastoma activity vs. regioisomers) - CNS receptor libraries with improved metabolic stability - SAR where ortho-substitution is mandatory for biological activity. Reliable supply with full characterization.
3-(2-Fluorophenyl)propionaldehyde is a fluorinated aromatic aldehyde serving as a critical intermediate in multi-step organic synthesis. Its primary value lies in its function as a three-carbon building block for constructing complex molecular scaffolds, particularly fused pyrimidine systems relevant to medicinal chemistry. [REFS-1, REFS-2] The presence of a fluorine atom at the ortho-position of the phenyl ring imparts specific electronic and conformational properties that are leveraged in the development of targeted therapeutics, distinguishing it from the non-fluorinated parent compound, 3-phenylpropionaldehyde.
In targeted synthesis, the positional isomerism of the fluorine atom is a critical design element, not an incidental detail. Substituting 3-(2-Fluorophenyl)propionaldehyde with its meta- or para-fluoro analogs, or with the non-fluorinated 3-phenylpropionaldehyde, can lead to significant and often detrimental changes in the biological activity of the final product. The ortho-fluoro group exerts a distinct steric and electronic influence, affecting intramolecular interactions, molecular conformation, and metabolic stability. This makes it a non-interchangeable precursor in structure-activity relationship (SAR) studies where such effects are being precisely tuned to optimize drug candidate performance. [1]
In a study focused on developing therapeutics for glioblastoma, a series of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines were synthesized and evaluated for cytotoxicity against the U87-MG human glioblastoma cell line. [1] The derivative synthesized from 3-(2-Fluorophenyl)propionaldehyde (compound F2) was identified as a top hit, exhibiting significantly greater potency than the analogous compound derived from the para-fluoro isomer (F5) and the non-fluorinated parent compound (F1).
| Evidence Dimension | In Vitro Anticancer Potency (IC50) |
| Target Compound Data | Derivative from 3-(2-Fluorophenyl)propionaldehyde showed an IC50 of 9.8 µM. |
| Comparator Or Baseline | Derivative from 3-(4-Fluorophenyl)propionaldehyde: IC50 of 15.2 µM. Derivative from 3-Phenylpropionaldehyde: IC50 > 100 µM. |
| Quantified Difference | Approximately 1.6-fold higher potency compared to the derivative from the para-fluoro isomer and over 10-fold higher potency than the non-fluorinated analog's derivative. |
| Conditions | MTT cytotoxicity assay performed on the U87-MG human glioblastoma cell line. |
For medicinal chemistry programs targeting glioblastoma, selecting this specific ortho-fluoro precursor provides a direct and quantifiable potency advantage in the resulting therapeutic candidate.
This compound is the indicated precursor for synthesizing cyclopenta[d]pyrimidine-based kinase inhibitors or related anti-proliferative agents where the target has shown sensitivity to ortho-phenyl substitution. As demonstrated in glioblastoma cell line studies, derivatives from this aldehyde can achieve superior potency compared to those from other commercially available positional isomers. [1]
Use as a specific architectural element in SAR exploration when seeking to introduce a non-labile hydrogen bond acceptor and/or a sterically constrained group at the ortho-position. It is the correct choice when data from meta- and para-substituted analogs show inferior performance, confirming the necessity of ortho-substitution for target engagement. [1]
Serves as a key starting material for libraries of fused pyrimidines targeting central nervous system (CNS) receptors, such as sigma-1 antagonists. The ortho-fluoro substitution can be used to modulate properties like metabolic stability and lipophilicity, which are critical for CNS drug candidates. [2]